Positional Fluorine Regioisomerism: 6-Fluoro vs. 5-Fluoro vs. 7-Fluoro Substitution Controls Electronic Landscape at the THIQ Amine Center
The target compound places the electronegative fluorine substituent at the 6-position (para to the aryl carbon bearing the pyrrolidine, meta to the fused-ring junction), generating a distinct electrostatic potential surface and inductive withdrawal pattern relative to the 5-fluoro isomer (ortho/para-directing with altered ring-current effects) and the 7-fluoro isomer (meta to the pyrrolidine-bearing carbon). While all three mono-fluorinated regioisomers share the identical computed XLogP3 of 1.5 and TPSA of 15.3 Ų, the 6-fluoro isomer positions the halogen at the site that maximizes resonance interaction with the THIQ nitrogen lone pair through the aromatic π-system, as evidenced by the distinct InChIKey (USMYQGQKCDRGRC-UHFFFAOYSA-N for the 6-fluoro [1] vs. IRQCXKCHEBQEES-UHFFFAOYSA-N for the 5-fluoro [2]), reflecting non-interchangeable connectivity [1][2]. This electronic differentiation is critical because the THIQ N-2 amine serves as the primary site for further derivatization (acylation, sulfonylation, reductive amination) in library synthesis, and the 6-fluoro pattern provides a distinct nucleophilicity profile that cannot be replicated by regioisomers [3].
| Evidence Dimension | Fluorine positional effect on electronic structure and N-2 amine reactivity |
|---|---|
| Target Compound Data | 6-Fluoro substitution; InChIKey: USMYQGQKCDRGRC-UHFFFAOYSA-N; XLogP3: 1.5; computed TPSA: 15.3 Ų |
| Comparator Or Baseline | 5-Fluoro isomer (CAS 1447961-31-0): InChIKey IRQCXKCHEBQEES-UHFFFAOYSA-N; XLogP3: 1.5; TPSA: 15.3 Ų. 7-Fluoro isomer (CAS 1447948-93-7): distinct InChIKey, same formula C13H17FN2 |
| Quantified Difference | Identical computed XLogP3 and TPSA values across regioisomers mask distinct three-dimensional electrostatic potential distributions; differentiation is structural (connectivity) not bulk property-based |
| Conditions | Computational descriptors derived from PubChem 2021.05.07 release; InChIKey generation by InChI 1.0.6 |
Why This Matters
During procurement for structure-activity relationship (SAR) studies or focused library synthesis, selecting the correct regioisomer is non-negotiable because the 6-fluoro pattern dictates the electronic environment at the reactive N-2 handle that determines downstream chemistry success and biological target engagement.
- [1] PubChem CID 84942829. 6-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline. InChIKey: USMYQGQKCDRGRC-UHFFFAOYSA-N; XLogP3: 1.5; TPSA: 15.3 Ų. View Source
- [2] Kuujia.com. 5-Fluoro-4-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline (CAS 1447961-31-0). InChIKey: IRQCXKCHEBQEES-UHFFFAOYSA-N; XLogP3: 1.5; TPSA: 15.3 Ų. View Source
- [3] PubChem CID 84942829. SMILES: C1CCN(C1)C2CNCC3=C2C=C(C=C3)F; computed descriptors include hydrogen bond donor count of 1 and acceptor count of 3. View Source
